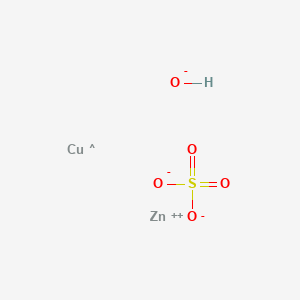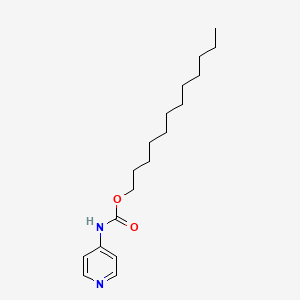![molecular formula C15H29NO B12641053 N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine CAS No. 920280-79-1](/img/structure/B12641053.png)
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines. This compound is characterized by the presence of two cyclohexane rings, one of which is substituted with a propan-2-yl group and an amine group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexanol with propan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-[(propan-2-yl)oxy]cyclohexanol.
Amination: The intermediate 4-[(propan-2-yl)oxy]cyclohexanol is then subjected to amination using cyclohexylamine under reflux conditions. The reaction is typically carried out in a solvent such as toluene, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylcyclohexanamine: Similar structure but lacks the propan-2-yl group.
N,N-Dicyclohexylamine: Contains two cyclohexyl groups attached to the nitrogen atom.
Cyclohexylcyclohexanamine: Similar structure but with different substitution patterns.
Uniqueness
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine is unique due to the presence of the propan-2-yl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other cyclohexylamines and contributes to its specific applications and effects.
Properties
CAS No. |
920280-79-1 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-cyclohexyl-4-propan-2-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C15H29NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h12-16H,3-11H2,1-2H3 |
InChI Key |
HXBHURXSXGFWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)
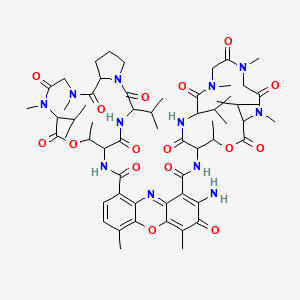
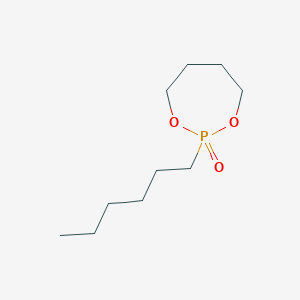
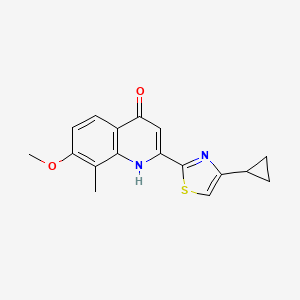
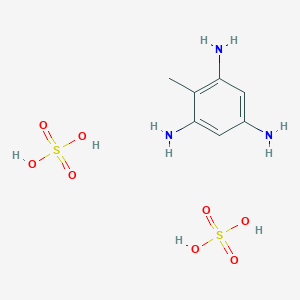

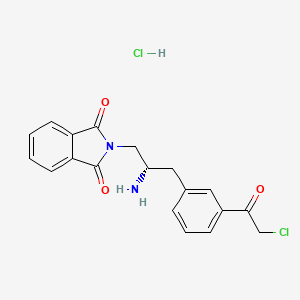
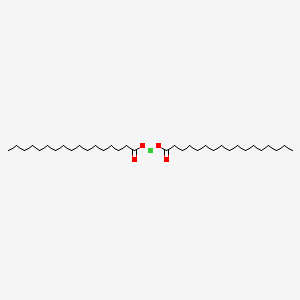
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
